Enhanced Polymerization Rate vs. Non-Hydroxylated Analog 2-Vinyl-1,3-dioxolane (VDO)
The presence of the 4-hydroxymethyl group in cis-2-vinyl-1,3-dioxolane-4-methanol (VHDO) significantly accelerates photopolymerization kinetics compared to the non-hydroxylated analog 2-vinyl-1,3-dioxolane (VDO) [1]. This differentiation is critical for applications requiring rapid curing or higher monomer conversion.
| Evidence Dimension | Rate of photopolymerization |
|---|---|
| Target Compound Data | Rate of polymerization greater than VDO |
| Comparator Or Baseline | 2-vinyl-1,3-dioxolane (VDO): Lower polymerization rate |
| Quantified Difference | Not explicitly quantified in available abstract; described as 'greater' |
| Conditions | Photopolymerization in benzene at 40°C |
Why This Matters
Faster polymerization kinetics can reduce processing time and energy consumption in industrial coating or additive manufacturing applications.
- [1] Ouchi, T., Nakamura, T., & Yonekura, K. (1979). Cyclic acetal-photosensitized polymerization. VII. Photopolymerization of 2-vinyl-4-hydroxymethyl-1,3-dioxolane. Journal of Polymer Science: Polymer Chemistry Edition, 17(8), 2485-2494. DOI: 10.1002/pol.1979.170170821. View Source
